Isodanazol
Description
Contextualization as an Isomeric Chemical Entity
Isodanazol is recognized as an isomeric chemical entity of danazol (B1669791). Isomers are compounds that possess the same molecular formula but differ in the arrangement of their atoms. In the case of this compound and danazol (C₂₂H₂₇NO₂) wikidata.orglgcstandards.com, this difference in atomic arrangement leads to distinct structural characteristics, particularly noted in the isoxazole (B147169) moieties of the molecules researchgate.netresearchgate.net. Spectroscopic analysis, such as mass spectrometry, has confirmed the isomeric nature of this compound relative to danazol researchgate.netresearchgate.net. Further structural elucidation using techniques like NMR spectroscopy (including COSY, HETCOR, and NOE measurements) has helped define the specific arrangement of atoms within the isomeric isoxazole ring of this compound researchgate.netresearchgate.net. Quantum chemical calculations have also been employed to understand the differences in the UV spectra of danazol and this compound, attributing these differences to variations in the aromaticity of their respective isoxazole rings researchgate.netresearchgate.net.
Overview of its Emergence in Pharmaceutical Impurity Science
The emergence of this compound in pharmaceutical impurity science is directly linked to its presence as an impurity in danazol drug substances and products researchgate.netwdh.ac.idnih.gov. Impurities in pharmaceuticals are unwanted chemicals that can originate during the synthesis process, from raw materials, solvents, intermediates, or through side reactions and degradation wdh.ac.idresearchgate.netwdh.ac.id. The presence of impurities, even at low levels, is a critical concern in the pharmaceutical industry due to potential impacts on drug purity, stability, efficacy, and safety researchgate.net. This compound has been specifically identified and characterized as an isomeric impurity of danazol researchgate.netresearchgate.netnih.gov. Its detection has been achieved through various analytical techniques commonly used in pharmaceutical quality control, including reversed-phase high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) researchgate.netresearchgate.netnih.gov. Preparative HPLC has been utilized for the separation of this compound to facilitate its structural determination researchgate.netresearchgate.netnih.govwdh.ac.id.
Rationale for Dedicated Academic Investigation of this compound
Dedicated academic investigation of this compound is driven by several key rationales within pharmaceutical chemistry and analysis. Firstly, as an impurity of a widely used drug like danazol, understanding the formation, structure, and properties of this compound is essential for ensuring the quality and consistency of danazol products wdh.ac.idresearchgate.net. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), emphasize the importance of identifying and controlling impurities in active pharmaceutical ingredients (APIs) researchgate.net.
Secondly, the isomeric nature of this compound presents analytical challenges. Differentiating and quantifying isomers requires sophisticated analytical methods capable of resolving structurally similar compounds researchgate.netresearchgate.netwdh.ac.id. Research into this compound has contributed to the development and application of advanced chromatographic and spectroscopic techniques for impurity profiling researchgate.netresearchgate.netwdh.ac.idnih.govwdh.ac.id. Quantitative determination of this compound at low levels, specifically down to 0.05%, can be performed using techniques like HPLC, gas chromatography, and TLC densitometry researchgate.netresearchgate.netnih.govwdh.ac.id.
Furthermore, the study of impurities like this compound provides insights into the synthetic routes and potential degradation pathways of the parent drug, danazol wdh.ac.idresearchgate.net. This knowledge is crucial for optimizing synthesis processes to minimize impurity formation and for establishing appropriate storage conditions to prevent degradation wdh.ac.idresearchgate.net.
Finally, the investigation of this compound contributes to the broader field of impurity science, enhancing the understanding of how minor structural variations in chemical compounds can arise and how they can be identified, characterized, and controlled in complex pharmaceutical matrices.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27NO2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(1S,2R,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7,9-trien-17-ol |
InChI |
InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-25-23-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
NYOWLKLVDYXTJH-LHZXLZLDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=NOC=C5C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NOC=C5CC34C |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of Isodanazol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For isomers like Isodanazol and Danazol (B1669791), subtle differences in chemical environment due to variations in connectivity or stereochemistry lead to distinct NMR spectra. nih.govwdh.ac.idresearchgate.netresearchgate.net
Application of Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, NOE) for Isoxazole (B147169) Ring Configuration
Two-dimensional (2D) NMR techniques are essential for assigning signals and establishing connectivities within the molecule. nih.govresearchgate.net
Correlation Spectroscopy (COSY) reveals scalar couplings between protons, indicating which protons are on adjacent carbon atoms. nih.govresearchgate.net This helps in tracing proton networks throughout the molecule, including the isoxazole ring and the steroid core.
Nuclear Overhauser Effect (NOE) Spectroscopy provides information about the spatial proximity of nuclei. nih.govresearchgate.net NOE correlations arise from dipole-dipole relaxation and are observed between nuclei that are close in space, even if they are not directly bonded. NOE measurements are particularly valuable for determining the relative stereochemistry and the configuration of rigid ring systems, such as the fusion of the isoxazole ring to the steroid framework in this compound and Danazol. Differences in NOE patterns between the isomers can definitively establish the position and orientation of the isoxazole ring.
Advanced NMR Methods for Isomeric Differentiation
Beyond standard 1D and 2D techniques, advanced NMR methods can further aid in distinguishing isomers. Differences in chemical shifts and coupling constants in the 1D ¹H and ¹³C NMR spectra provide initial clues about structural variations. Analysis of these parameters in conjunction with 2D data allows for complete and unambiguous assignment of signals to specific nuclei within the molecular structure. nih.govresearchgate.net The distinct chemical environments around the isoxazole ring and the adjacent steroid carbons in this compound compared to Danazol result in characteristic differences in their NMR spectra, enabling their differentiation. nih.govwdh.ac.idresearchgate.net
Mass Spectrometry Techniques for Isomeric Characterization
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. High-resolution mass spectrometry is particularly useful for confirming the elemental composition, while fragmentation analysis can reveal structural details. nih.govwdh.ac.idresearchgate.netmdpi.comwdh.ac.id
Elucidation of Isomeric Nature via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the isomeric relationship between this compound and Danazol. nih.govwdh.ac.idresearchgate.net By providing an accurate measurement of the molecular mass, HRMS can confirm that both compounds share the same elemental composition (C₂₂H₂₇NO₂) and thus the same nominal mass, as expected for isomers. wikidata.orguni.lunih.govguidechem.coma2bchem.com
Fragmentation Pathway Analysis in this compound
Analyzing the fragmentation pathways of this compound under electron ionization (EI) or other ionization techniques provides valuable structural information. Different isomers often yield distinct fragmentation patterns because the bond dissociation energies and rearrangement pathways vary with structure. mdpi.com By comparing the mass spectral fragmentation pattern of this compound to that of Danazol, characteristic fragment ions can be identified that reveal differences in their substructures, particularly concerning the cleavage of bonds within or adjacent to the isoxazole ring and the steroid core. nih.govwdh.ac.idresearchgate.netresearchgate.net These unique fragmentation fingerprints serve as a basis for isomeric identification and differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy probes electronic transitions within a molecule, particularly in conjugated systems or those containing chromophores. msu.edunanopartz.comuni-muenchen.de
The UV spectrum of this compound shows a profound difference compared to that of Danazol, indicating variations in their isoxazole moieties. nih.govwdh.ac.idresearchgate.net This difference in UV absorption is attributed to the difference in the aromaticity of their isoxazole rings, which affects the electronic transitions responsible for UV absorption. nih.govwdh.ac.idresearchgate.net Analysis of the absorption maxima (λmax) and molar absorptivity (ε) in the UV-Vis spectrum of this compound provides insights into the nature and extent of conjugation within the molecule's chromophore, further supporting the structural assignment and differentiation from its isomer. researchgate.netlibretexts.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Danazol | 28417 |
| This compound | 161696-95-3 |
Interactive Data Tables (Illustrative Examples)
Below are illustrative examples of how data from the spectroscopic techniques might be presented. Note: The data presented here are hypothetical and for illustrative purposes only, reflecting the types of information obtained from these techniques for isomeric compounds.
Table 1: Illustrative ¹H NMR Spectroscopic Data (Partial)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | COSY Correlations | HMBC Correlations | NOE Correlations |
| H-X (Isoxazole) | [Value for this compound] | [e.g., s] | - | [Correlations] | [Correlations] | [Correlations] |
| H-Y (Steroid) | [Value for this compound] | [e.g., d] | [Value] | [Correlations] | [Correlations] | [Correlations] |
| H-Z (Steroid) | [Value for this compound] | [e.g., m] | - | [Correlations] | [Correlations] | [Correlations] |
| (Compare to Danazol values) |
Table 2: Illustrative High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
| This compound | C₂₂H₂₇NO₂ | 337.2042 | [Measured Value] | [Calculated Error] |
| Danazol | C₂₂H₂₇NO₂ | 337.2042 | [Measured Value] | [Calculated Error] |
Comparative Spectroscopic Analysis with Related Structures
Comparative spectroscopic analysis of this compound with related structures, primarily its isomer danazol, highlights key differences arising from the altered connectivity within the isoxazole ring. While mass spectrometry confirms their isomeric nature, the distinct fragmentation patterns observed provide initial clues to their structural divergence. researchgate.netresearchgate.netnih.gov
NMR spectroscopy offers a more detailed comparison. Differences in chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of this compound compared to danazol are indicative of the altered electronic environment and connectivity, particularly in the vicinity of the isoxazole ring and the steroid skeleton. Analysis of 2D NMR data, such as COSY and HETCOR, allows for the assignment of signals to specific protons and carbons, confirming the proposed structure of this compound and distinguishing it from danazol. researchgate.netresearchgate.netnih.gov NOE measurements provide further spatial information, helping to confirm the relative stereochemistry. researchgate.netresearchgate.netnih.gov
UV-Vis spectroscopy also reveals significant differences between the two isomers. The UV spectrum of this compound shows a profound difference compared to that of danazol, which is attributed to the structural variation in the isoxazole moiety. researchgate.netresearchgate.netnih.gov This difference in UV absorption characteristics serves as a key spectroscopic feature for differentiating this compound from danazol.
While detailed, side-by-side spectroscopic data tables for this compound and Danazol were not extensively available in the search results, the literature clearly indicates that these spectroscopic techniques provide distinguishable data allowing for the positive identification and differentiation of the two isomers. researchgate.netresearchgate.netnih.gov
Interpretation of Aromaticity and Electronic Transitions in the Isoxazole Moiety
The isoxazole moiety is a key structural feature of this compound, and its electronic properties, particularly aromaticity, significantly influence the spectroscopic characteristics of the compound. The difference observed in the UV spectra of danazol and this compound is explained on the basis of the difference between the aromaticities of their isoxazole rings. researchgate.netresearchgate.netnih.gov
Aromaticity in heterocyclic compounds like isoxazole is a complex phenomenon that affects electron delocalization and thus electronic transitions. Quantum chemical calculations have been employed to support the explanation for the observed differences in the UV spectra, correlating the electronic transitions with the distinct aromatic characteristics of the isoxazole ring in each isomer. researchgate.netresearchgate.netnih.gov
UV-Vis spectroscopy is a valuable tool for studying electronic transitions within molecules, particularly those with conjugated systems and aromatic rings. openaccessjournals.comupi.eduuwimona.edu.jmresearchgate.net The absorption bands in the UV-Vis spectrum correspond to transitions of electrons from lower energy molecular orbitals to higher energy ones (e.g., π to π* transitions in aromatic systems). The observed differences in the UV spectra of this compound and danazol suggest variations in the energy levels of their molecular orbitals, which are a direct consequence of the differing connectivity and resulting electronic distribution within the isomeric isoxazole rings. researchgate.netresearchgate.netnih.gov
Computational Chemistry Approaches for Isodanazol Structural and Electronic Properties
Quantum Chemical Calculations for Molecular Geometry Optimization
The foundational step in understanding the physicochemical properties of Isodanazol at an electronic level is the determination of its most stable three-dimensional structure. Quantum chemical calculations are employed to perform a molecular geometry optimization, which locates the minimum energy conformation of the molecule on its potential energy surface.
This process typically begins with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom and adjusting their positions to minimize these forces. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between computational cost and accuracy. A common approach would involve using a functional, such as B3LYP, combined with a suitable basis set, like 6-31G(d,p), to solve the electronic Schrödinger equation. The result of a successful geometry optimization is a set of Cartesian coordinates for each atom, representing the equilibrium geometry of the this compound molecule. From this optimized structure, various geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C1-C2 | Data not available |
| Bond Length | N1-O1 (Isoxazole) | Data not available |
| Bond Angle | C1-C2-C3 | Data not available |
| Dihedral Angle | H1-C1-C2-H2 | Data not available |
This table is illustrative. Actual values would be obtained from a DFT geometry optimization calculation.
Theoretical Spectroscopic Prediction and Validation
Ab Initio and Density Functional Theory (DFT) Calculations of UV-Vis Spectra
Once the optimized geometry of this compound is obtained, its electronic absorption spectrum (UV-Vis) can be predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and commonly used technique for calculating the excited states of molecules. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The calculations would involve using the optimized ground-state geometry and performing a TD-DFT calculation with a functional and basis set appropriate for excited state calculations. The output provides a list of electronic transitions, their energies (which can be converted to wavelengths), and their probabilities. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and assigning specific electronic transitions to the observed absorption bands. Ab initio methods, while computationally more intensive, can also be employed for higher accuracy.
Correlation of Computational Data with Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. The predicted UV-Vis spectrum of this compound would be compared with an experimentally measured spectrum. A good correlation between the calculated λmax values and the experimentally observed absorption maxima would validate the computational model and the optimized geometry. Any discrepancies could point to factors not included in the calculation, such as solvent effects, which can be incorporated into more advanced computational models using methods like the Polarizable Continuum Model (PCM).
Table 2: Hypothetical Comparison of Theoretical and Experimental UV-Vis Data for this compound
| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |
| π → π | Data not available | Data not available | Data not available |
| n → π | Data not available | Data not available | Data not available |
This table illustrates how computational and experimental data would be compared. Specific values are not available.
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. These orbital energies and the HOMO-LUMO gap can be readily calculated from the results of the DFT geometry optimization. Analysis of the spatial distribution of the HOMO and LUMO can also provide insights into which parts of the this compound molecule are most likely to be involved in electron transfer processes.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is a template for presenting the results of a molecular orbital analysis.
Conformational Analysis and Stereochemical Considerations of this compound
This compound possesses a complex three-dimensional structure with multiple stereocenters and rotatable bonds. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility, which can be crucial for its biological activity.
Analytical Method Development and Validation for Isodanazol Profiling
Chromatographic Methodologies for Separation and Quantitation
Chromatographic techniques are fundamental in the separation and analysis of complex mixtures, making them indispensable for profiling impurities such as Isodanazol. The development and validation of these methods are critical to ensure their accuracy, precision, specificity, and reliability for the intended analytical purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique in pharmaceutical analysis for the separation, identification, and quantification of compounds. The development of an HPLC method typically involves steps such as method scouting, optimization, robustness testing, and validation.
Reversed-phase HPLC (RP-HPLC) is a dominant mode of liquid chromatography that separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. This compound has been detected using reversed-phase high-performance liquid chromatography. nih.govlgcstandards.com In RP-HPLC method development, factors such as the chemical nature of the stationary phase (e.g., C18, C8), the composition and pH of the mobile phase (typically mixtures of water and organic solvents like acetonitrile (B52724) or methanol), and temperature are carefully considered to achieve optimal separation. While general principles for RP-HPLC method development and validation exist, specific details regarding the optimized chromatographic conditions and full validation data exclusively for the quantitative analysis of this compound by RP-HPLC were not extensively detailed in the reviewed literature.
Preparative HPLC is employed for the isolation and purification of a desired compound from a mixture on a larger scale than analytical HPLC. This technique was utilized for the separation of this compound, which was crucial for the subsequent determination of its structure using spectroscopic methods. nih.govlgcstandards.com The objective of preparative HPLC is to efficiently recover the target compound. One instance of preparative separation for this compound involved the use of a silica (B1680970) column with an eluent system of hexane-2-propanol-tetrahydrofuran (95.5/4/0.5) pumped at a flow rate of 7 mL/minute, with monitoring at 254 nm. This isolation step allowed for detailed structural characterization of this compound. nih.govlgcstandards.com
Gas Chromatography (GC) Techniques
Gas chromatography is another powerful separation technique that can be applied to the analysis of volatile or semi-volatile compounds. GC can be used for the quantitative determination of this compound, with detection possible down to the 0.05% level. nih.govlgcstandards.com
GC method development involves optimizing parameters such as the stationary phase, carrier gas flow rate, injector settings, and oven temperature program to achieve separation. For compounds that are not sufficiently volatile, derivatization can be employed to make them amenable to GC analysis. While the literature confirms the applicability of GC for this compound quantification, specific details on the method development for this compound, including whether derivatization is required and the precise chromatographic conditions used for its quantitative profiling, were not provided in the reviewed sources. Method validation for GC, similar to HPLC, involves assessing specificity, linearity, accuracy, precision, and robustness to ensure reliable results.
Thin-Layer Chromatography (TLC) Densitometry
Thin-layer chromatography is a simple yet effective chromatographic technique used for the separation and detection of compounds. This compound was initially detected by TLC. nih.govlgcstandards.com TLC densitometry is a quantitative method where a densitometer is used to measure the absorbance or fluorescence of separated spots directly on the TLC plate.
Advanced Hyphenated Techniques for Comprehensive Characterization
Advanced hyphenated techniques play a crucial role in the comprehensive characterization and profiling of this compound, particularly for trace-level detection and structural confirmation in complex matrices. These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy and mass spectrometry.
LC-MS/MS and GC-MS for Trace-Level Detection and Identification
LC-MS/MS and GC-MS are powerful hyphenated techniques widely used for the analysis of various compounds, including steroids and impurities. LC-MS/MS combines liquid chromatography with tandem mass spectrometry, offering high sensitivity and selectivity for target analytes in trace quantities. eag.commeasurlabs.com This technique is particularly useful for non-volatile compounds and can achieve detection limits below 1 part per trillion for some compounds. eag.com The tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in the characterization of complex organic molecules and their differentiation from compounds with similar mass spectra. measurlabs.com LC-MS/MS has applications in pharmaceutical analysis for detecting active ingredients and impurities. eag.commeasurlabs.com
GC-MS couples gas chromatography with mass spectrometry. youtube.com Gas chromatography separates components of a mixture based on their interaction with a stationary phase and volatility, while the mass spectrometer fragments and detects these components based on their mass-to-charge ratio. youtube.com This technique is well-suited for the analysis of volatile and semi-volatile organic compounds and is used in various applications, including the analysis of impurities. shimadzu.comthermofisher.com GC-MS can be operated in targeted (Selected Ion Monitoring, SIM) or untargeted (full scan) modes, allowing for both the quantification of known impurities and the identification of unknown analytes. thermofisher.com
Both LC-MS/MS and GC-MS are valuable tools for the trace-level detection and identification of this compound, enabling accurate profiling even when present at low concentrations within a matrix.
HPLC-DAD-NMR-MS Integration for Structural Confirmation in Complex Matrices
The integration of HPLC with Diode Array Detection (DAD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) into a single hyphenated system (HPLC-DAD-NMR-MS) provides a highly informative approach for the analysis of complex mixtures. uab.catuab.cat This technique allows for the acquisition of complementary data from a single chromatographic run, significantly aiding in the structural confirmation of compounds like this compound, especially when present in complex matrices. uab.catuab.catnih.gov
HPLC-DAD provides chromatographic separation and UV spectral information, which can be used for peak purity assessment and identification based on UV characteristics. researchgate.netnih.gov The online coupling with MS offers molecular weight information and fragmentation data, crucial for initial identification and formula determination. eag.comnih.gov The addition of NMR spectroscopy online provides detailed structural information based on the behavior of atomic nuclei in a magnetic field. researchgate.netresearchgate.netuab.cat The combination of these techniques allows for a comprehensive characterization of eluting compounds. uab.catuab.cat
Different working modes, such as flow-NMR, stop-flow, and SPE-storage, can be employed depending on the analytical challenge, with SPE-storage being particularly useful for concentrating analytes to improve NMR sensitivity. uab.catuab.cat This integrated approach is powerful for elucidating the structures of impurities and metabolites in complex samples. uab.catnih.gov The structure of the isomeric isoxazole (B147169) ring in this compound, for instance, has been determined using NMR spectroscopy, highlighting the technique's importance in structural confirmation. researchgate.netresearchgate.net
Method Validation Parameters for this compound Analysis
Analytical method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing accurate, consistent, and reliable results. certified-laboratories.cominab.ie For the analysis of this compound, as with other pharmaceutical impurities, validation parameters such as specificity, selectivity, linearity, range, quantitative limit, precision, accuracy, and robustness must be evaluated according to relevant guidelines, such as those from the ICH. certified-laboratories.comresearchgate.neteuropa.euich.org
Linearity, Range, and Quantitative Limit Determination
Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. certified-laboratories.cominorganicventures.com The linear range is the concentration interval where this proportionality exists. inorganicventures.comresearchgate.net For this compound analysis, linearity should be demonstrated across the relevant concentration range, typically from the quantitative limit to the highest expected concentration. researchgate.netresearchgate.net This is usually assessed by analyzing a series of standards at different concentrations and plotting the response versus concentration to generate a calibration curve. researchgate.netinorganicventures.com A strong correlation coefficient (R²) is indicative of good linearity. researchgate.net
The quantitative limit (LOQ) is the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision. certified-laboratories.cominorganicventures.comresearchgate.net The limit of detection (LOD) is the lowest concentration that can be detected, though not necessarily quantified. certified-laboratories.cominorganicventures.com The LOQ is typically determined based on a signal-to-noise ratio or through validation studies demonstrating acceptable precision and accuracy at that concentration. inorganicventures.comresearchgate.net It is essential that the LOQ falls within the established linear range of the method. researchgate.net
Precision, Accuracy, and Robustness Evaluation
Precision assesses the agreement among individual test results when the method is applied repeatedly to a homogeneous sample. certified-laboratories.comresearchgate.net It can be evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (assessing variations across different analysts, instruments, and days). certified-laboratories.comresearchgate.net Precision is typically expressed as relative standard deviation (RSD). researchgate.netinorganicventures.com
Accuracy measures the closeness of the results obtained by the method to the true value. certified-laboratories.comresearchgate.net For this compound analysis, accuracy can be assessed through recovery studies, where known concentrations of this compound are added to blank matrix samples, and the measured recovery is compared to the spiked amount. certified-laboratories.comresearchgate.net Accuracy is often expressed as a percentage recovery. certified-laboratories.comresearchgate.net
Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. certified-laboratories.comeuropa.euich.org This assessment helps to ensure the reliability of the method under normal usage conditions. certified-laboratories.com Parameters that could be varied include mobile phase composition, flow rate, column temperature, and detection wavelength. europa.euich.org
Forced Degradation Studies for Stability-Indicating Method Development
Forced degradation studies, also known as stress testing, are a critical component in the development of stability-indicating analytical methods for pharmaceutical compounds like this compound. The primary objective of these studies is to generate degradation products under exaggerated conditions to understand the intrinsic stability of the molecule, elucidate degradation pathways, and ensure that the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) in the presence of these degradation products. nih.govlhasalimited.orgrjptonline.org This is essential for developing a method capable of monitoring the stability of the drug substance and drug product over time during storage. nih.govrjptonline.orgsgs.com
Forced degradation studies typically involve exposing the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, humidity, and photolysis. sgs.compharmoutsourcing.comarlok.com The selection of specific conditions, such as the type and concentration of acid or base, temperature, and duration of exposure, is often tailored to the known lability of the drug substance and is aimed at achieving a target degradation of approximately 5-20%. sgs.compharmtech.com Over-stressing can lead to the formation of secondary degradation products not typically seen in real-time stability studies, while under-stressing may not generate sufficient degradants to adequately challenge the method. nih.govpharmtech.com
For this compound, studies have indicated that oxidation is a significant degradation pathway among various conditions evaluated, including acidic, alkaline, thermal, and photolytic stress. researchgate.net Under the specific conditions used in one study, the oxidation of this compound followed second-order degradation kinetics. researchgate.net A main oxidation product was identified and characterized, along with an organic impurity detected in the standard, both corresponding to oxidation products. researchgate.net The structural difference between this compound and Danazol (B1669791), particularly in the aromaticity of their isoxazole rings, explains the differences observed in their UV spectra, which is relevant for analytical method development. researchgate.netwdh.ac.id
Analytical techniques such as HPLC, gas chromatography, and TLC densitometry have been employed for the quantitative determination of impurities in this compound down to a level of 0.05%. researchgate.netresearchgate.net The development of stability-indicating methods often involves chromatographic techniques, such as HPLC, capable of separating the API from its degradation products and excipients. lhasalimited.orgarlok.combibliotekanauki.pl Mass spectrometry, particularly hyphenated techniques like LC-MS, is crucial for the identification and structural elucidation of the degradation products formed during forced degradation studies. lhasalimited.orgpharmtech.comresearchgate.net
Assessing the mass balance is a key aspect of validating a stability-indicating method developed using forced degradation studies. sgs.comnih.gov Mass balance involves accounting for the decrease in the peak area of the API and the corresponding increase in the peak areas of the degradation products and any other impurities. Ideally, the sum of the peak areas of the API and its degradation products should be close to 100% of the initial API peak area, indicating that the method is capable of detecting most, if not all, of the significant degradation products. sgs.com Variations in mass balance calculations and interpretation can occur between different laboratories. nih.gov
While specific detailed data tables showing the percentage of this compound degraded under various stress conditions and the corresponding increase in specific degradation products were not extensively available in the search results, the information highlights the importance of oxidative degradation for this compound and the analytical approaches used for its profiling. researchgate.net The characterization of degradation products is particularly important for those present above a certain reporting threshold. researchgate.net
The samples generated from forced degradation studies are instrumental in developing and validating the stability-indicating method, which is subsequently applied to analyze samples from accelerated and long-term stability studies. nih.govsgs.com This ensures that the method is specific and can accurately monitor the stability of this compound under recommended storage conditions. nih.govivami.comnih.gov
Summary of Potential Forced Degradation Conditions and Outcomes for this compound (Based on general principles and available information):
| Stress Condition | Typical Reagents/Conditions | Expected Outcome for this compound | Analytical Observation |
| Acid Hydrolysis | e.g., 0.1-1 M HCl or H₂SO₄, elevated temp. | Potential degradation depending on functional groups | Formation of degradation products, decrease in API peak. |
| Base Hydrolysis | e.g., 0.1-1 M NaOH or KOH, elevated temp. | Potential degradation depending on functional groups | Formation of degradation products, decrease in API peak. |
| Oxidation | e.g., H₂O₂, neutral pH, room temp. or elevated | Significant degradation observed, follows second-order kinetics. researchgate.net | Formation of oxidation products, significant API decrease. researchgate.net |
| Thermal Stress | Elevated temperatures (e.g., 40°C, 60°C) | Potential degradation in solid state or solution. | Formation of degradation products, decrease in API peak. |
| Photolysis | Exposure to UV or visible light | Potential degradation if photosensitive. | Formation of degradation products, decrease in API peak. |
| Humidity | High relative humidity (e.g., 75% RH) | Potential degradation for solid forms. | Formation of degradation products, decrease in API peak. |
Note: The specific extent and nature of degradation under each condition would be determined experimentally during forced degradation studies.
Chemical Synthesis and Derivatization Strategies of Isodanazol
Directed Synthesis Approaches for Isodanazol
While this compound is known predominantly as an impurity formed during the synthesis or degradation of Danazol (B1669791), directed synthesis approaches are employed to obtain this compound for purposes such as structural confirmation, spectroscopic analysis, and the creation of analytical reference standards a2bchem.comnih.gov. The synthesis of impurities is a crucial aspect of pharmaceutical development and quality control, ensuring that potential unwanted compounds can be identified and quantified in the final product nih.gov.
Specific, detailed synthetic schemes for the directed synthesis of this compound are not extensively documented in readily available literature, likely because its production is often linked to mimicking or isolating the impurity formation pathway from Danazol synthesis. Danazol itself is synthesized through a multi-step process starting from steroid precursors like androstenedione (B190577) or ethisterone, involving reactions such as enol etherification, ethinylation, hydrolysis, hydroxylation, and oximation to form the characteristic steroid skeleton and the fused isoxazole (B147169) ring. The formation of this compound as an impurity suggests that it arises from a side reaction, rearrangement, or alternative reaction pathway during one or more of these synthetic steps. Some research indicates the verification of impurity structures, including this compound, through synthesis, sometimes involving a multi-step process.
Synthetic Pathways for this compound Analogues and Derivatives
The isoxazole moiety is a common heterocyclic structure, and various synthetic methods exist for the creation of isoxazole derivatives. General approaches to synthesizing isoxazoles often involve the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, leading to the formation of the five-membered ring containing one oxygen and one nitrogen atom. Other synthetic strategies for constructing the isoxazole ring system include various cyclization reactions.
However, specific synthetic pathways focused on creating analogues or derivatives directly from or structurally related to this compound are not widely detailed in the examined literature. The synthesis of compounds structurally analogous to this compound would likely involve modifications to its steroid core or the isoxazole ring system. Given this compound's context as an impurity of Danazol, research into its derivatives might be limited compared to studies on Danazol itself or other therapeutic compounds.
Research into the synthesis of isoxazole derivatives in a broader chemical context explores various methods and their applications, often driven by the potential biological activities associated with the isoxazole scaffold nih.gov. These studies highlight the versatility of synthetic organic chemistry in accessing diverse isoxazole-containing molecules through reactions like condensation and cycloaddition.
Chemical Modification for Enhanced Analytical Performance (e.g., Derivatization for GC/MS)
Analytical techniques such as Gas Chromatography (GC), often coupled with Mass Spectrometry (GC/MS), are valuable tools for the detection, separation, and quantification of this compound, particularly in the analysis of Danazol samples a2bchem.comnih.gov. However, many polar or less volatile compounds require chemical modification, or derivatization, to be suitable for GC analysis. Derivatization transforms the analyte into a more volatile and thermally stable derivative, improving chromatographic behavior and detection sensitivity a2bchem.com.
Common derivatization techniques employed for GC analysis include silylation, acylation, and alkylation a2bchem.com. Silylation, one of the most widely used methods, involves replacing active hydrogens (e.g., in hydroxyl, carboxyl, or amine groups) with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) a2bchem.com. This typically reduces polarity and increases volatility. Acylation involves the reaction of acylating reagents with polar functional groups to form less polar, more volatile derivatives a2bchem.com. These reagents can also introduce electron-capturing groups, enhancing detectability, particularly with Electron Capture Detection (ECD), although they are also used with MS a2bchem.com. Alkylation is another method used to target active hydrogens a2bchem.com.
For compounds containing hydroxyl groups, such as this compound (which, based on the structure of Danazol and its isomeric nature, is expected to have a hydroxyl group), silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MSTFA is a common strategy to improve volatility for GC/MS analysis. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) for carbonyls and pentafluorobenzyl bromide (PFBBr) for carboxylic acids and phenols are also used for derivatization to enhance GC/MS detection.
Molecular Mechanisms and Biological Interactions Theoretical and in Vitro
Receptor-Ligand Binding Assay Methodologies Applied to Isodanazol
Receptor-ligand binding assays are fundamental techniques used to characterize the interaction between a compound and its target receptors. These assays provide insights into the affinity, selectivity, and reversibility of binding. nih.govmims.com In the context of a compound like this compound, which may share structural similarities with steroids, studies would likely focus on its interaction with steroid receptors. senescence.infouni.lu
In Vitro Binding Studies with Steroid Receptors (as relevant to its structural class)
Given the structural class that compounds like this compound might belong to (e.g., potentially related to steroids), in vitro binding studies with various steroid receptors would be highly relevant. These receptors, including androgen receptors (AR), progesterone (B1679170) receptors (PR), estrogen receptors (ER), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR), are intracellular proteins that regulate gene expression upon binding to their specific ligands.
Methodologies for assessing binding to steroid receptors typically involve incubating the compound with cell lysates or purified receptor proteins. The binding affinity can be determined by measuring the displacement of a known radiolabeled or fluorescent ligand that specifically binds to the receptor. mims.com For example, studies on Danazol (B1669791), a compound structurally related to steroids, have shown its ability to bind to rat androgen receptor and progestin receptor in competition studies, but not estrogen receptor. senescence.info Further studies on human uterine endometrium also indicated Danazol binding to endometrial receptors for estrogen, progesterone, and androgen, as well as to intracellular corticosteroid-binding globulin and sex-hormone-binding globulin. uni.lu These findings highlight the importance of evaluating binding across multiple steroid receptor subtypes and related binding proteins.
Exploration of Binding Affinity and Specificity using Radioligands or Fluorescence Probes
Radioligand binding assays are a widely used technique for quantifying receptor binding affinity and specificity. mims.com This method involves using a high-affinity radiolabeled ligand that binds to the receptor. The binding of the test compound (this compound, in this case) is then assessed by its ability to compete with and displace the radiolabeled ligand from the binding site. By varying the concentration of the test compound, a displacement curve can be generated to determine the inhibition constant (Ki), which reflects the binding affinity. Saturation binding assays with increasing concentrations of a radioligand can determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand for the receptor.
Fluorescence-based binding assays, such as fluorescence polarization (FP), offer an alternative to radioligand assays, avoiding the use of radioactive materials. mims.com In FP assays, a fluorescently labeled ligand is used. When the fluorescent ligand is free in solution, it rotates rapidly, resulting in low fluorescence polarization. Upon binding to a larger receptor protein, the rotation slows down, leading to increased fluorescence polarization. mims.com The binding of a non-fluorescent test compound can be measured by its ability to displace the fluorescent ligand and reduce the polarization signal. mims.com These methods allow for the exploration of binding affinity and specificity in a high-throughput format.
These methodologies would be applied to this compound to determine its binding profile across a panel of steroid receptors and potentially other relevant targets, providing quantitative data on its affinity and selectivity.
Enzyme Inhibition Studies of this compound
Enzyme inhibition studies are essential for understanding if a compound can modulate the activity of enzymes, which are crucial for various biological processes. These studies can identify if this compound acts as an enzyme inhibitor and characterize the nature of this inhibition.
In Vitro Enzymatic Assays to Determine Inhibitory Potency
In vitro enzymatic assays are used to measure the rate of an enzyme-catalyzed reaction and assess the effect of a potential inhibitor like this compound on this rate. These assays typically involve incubating the enzyme with its substrate in the presence and absence of varying concentrations of the test compound. The enzyme activity is then measured by monitoring the disappearance of the substrate or the appearance of the product over time.
The inhibitory potency of the compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates higher inhibitory potency. High-throughput screening methods using techniques like fluorescence or absorbance detection are commonly employed for initial screening of compounds for enzyme inhibition.
Kinetic Characterization of Enzyme Inhibition (e.g., Km, Vmax, Ki Determination)
Once a compound is identified as an enzyme inhibitor, kinetic studies are performed to characterize the nature of the inhibition and determine key kinetic parameters. These studies involve measuring the enzyme reaction rate at different substrate concentrations in the presence of various inhibitor concentrations.
Analysis of the enzyme kinetic data, often using methods like Lineweaver-Burk plots or non-linear regression analysis, allows for the determination of parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the inhibition constant (Ki). Km reflects the substrate concentration at which the reaction rate is half of Vmax and provides an indication of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The Ki value quantifies the affinity of the inhibitor for the enzyme.
Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)
Enzyme inhibition can occur through different mechanisms, which can be distinguished by analyzing the enzyme kinetic data. The main types of reversible inhibition include competitive, non-competitive, and uncompetitive inhibition.
Competitive inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. This typically results in an increase in the apparent Km value, while Vmax remains unchanged.
Non-competitive inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency. In pure non-competitive inhibition, Vmax is decreased, while Km remains unchanged.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Km and Vmax.
By analyzing the changes in Km and Vmax at different inhibitor concentrations, the mechanism of enzyme inhibition by this compound can be elucidated. This information is crucial for understanding how the compound interacts with the enzyme and its potential biological effects.
Mechanistic Investigations in Cell-Free Systems
Information specifically detailing mechanistic investigations of this compound in cell-free systems is not available in the conducted search. Cell-free systems are widely utilized in biological research to study biochemical processes, protein synthesis, and the interaction of compounds with biological machinery outside the complexity of a living cell guidechem.comresearchgate.netsynthinkchemicals.comcaymanchem.comctdbase.org. These systems can involve crude cell extracts or reconstituted mixtures of purified components, offering a controlled environment to dissect molecular mechanisms guidechem.comsynthinkchemicals.com. While cell-free platforms are valuable tools for understanding compound activity at a fundamental level, specific studies applying this methodology to this compound were not found in the available literature.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Hypotheses for this compound
Detailed structure-activity relationship (SAR) and structure-property relationship (SPR) hypotheses specifically developed for this compound are not extensively documented in the provided search results. SAR explores the relationship between a molecule's chemical structure and its biological activity, aiming to identify structural features crucial for a particular effect nih.govnih.govwdh.ac.id. SPR, on the other hand, examines the relationship between chemical structure and physicochemical properties, such as solubility, permeability, and acidity researchgate.netlgcstandards.coma2bchem.com.
Preclinical in Vitro Methodologies for Preliminary Biological Assessment
Cell-Based Assays for Investigating Cellular Responses to Isodanazol
Cell-based assays are fundamental tools in drug discovery, offering a biologically relevant context to study the effects of a compound on cellular functions. sigmaaldrich.comnuvisan.com Unlike biochemical assays that test interactions with isolated molecules, cellular assays can simultaneously assess multiple characteristics of a compound within a living cell, providing more complex and physiologically meaningful data. sigmaaldrich.com These assays can quantify a wide range of cellular responses, including cytotoxicity, proliferation, and changes in specific signaling pathways. murigenics.commarinbio.com
A critical determinant of a drug's potential efficacy is its ability to cross biological membranes to reach its site of action. Cellular permeability and uptake studies are designed to evaluate this characteristic in vitro. A standard method for this assessment is the Caco-2 permeability assay. Caco-2 cells are human colon adenocarcinoma cells that, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.gov
In this assay, the Caco-2 cell monolayer is grown on a semi-permeable filter, and this compound is added to one side (the apical or "donor" side). The rate at which the compound appears on the other side (the basolateral or "receiver" side) is measured over time. This provides an apparent permeability coefficient (Papp), which is a quantitative measure of the compound's ability to cross the intestinal epithelium. nih.gov These studies help predict the oral absorption of a compound. nih.gov Additional assays can be used to determine if uptake is passive or involves active transport mechanisms. nih.gov
Illustrative Data: Caco-2 Permeability of this compound
The following data is for illustrative purposes to demonstrate typical results from such an assay.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Class |
|---|---|---|---|---|
| This compound | A to B | 8.5 | 1.2 | High |
| B to A | 10.2 | |||
| Metoprolol (High Permeability Control) | A to B | 20.1 | 1.1 | High |
| Atenolol (Low Permeability Control) | A to B | 0.5 | 1.3 | Low |
A to B: Apical to Basolateral; B to A: Basolateral to Apical
To understand how this compound exerts its effects at a molecular level, pathway analysis is employed. This bioinformatic approach helps identify the biological pathways and cellular processes that are significantly affected by the compound. researchgate.net The process typically begins by treating relevant cell lines with this compound and then analyzing changes in gene or protein expression using high-throughput techniques like transcriptomics (RNA sequencing) or proteomics.
The resulting data, which includes a list of differentially expressed genes or proteins, is then analyzed using specialized software and databases (e.g., KEGG, GO). nih.gov This analysis maps the affected molecules to known signaling and metabolic pathways. Significant enrichment in specific pathways, such as those related to steroid hormone biosynthesis or inflammatory responses, can suggest potential mechanisms of action and identify molecular targets for this compound. researchgate.netnih.gov This information is critical for understanding both the intended therapeutic effects and potential off-target activities. Molecular docking studies can further be used to predict the binding affinity of the compound to these identified protein targets. nih.gov
Illustrative Data: Potential Pathways Modulated by this compound
The following data is for illustrative purposes to demonstrate typical results from pathway analysis.
| Pathway Name | Database | p-value | Genes/Proteins Involved |
|---|---|---|---|
| Steroid Hormone Biosynthesis | KEGG | <0.01 | CYP11A1, HSD3B2, STAR |
| NF-kappa B Signaling Pathway | KEGG | <0.05 | RELA, IKBKB, NFKBIA |
ADME (Absorption, Distribution, Metabolism, Excretion) In Vitro Models
In vitro ADME studies are essential for predicting a drug's pharmacokinetic profile, which governs its concentration and persistence in the body. wuxiapptec.comnih.gov These assays provide early insights into how a compound will be absorbed, distributed to various tissues, metabolized (primarily in the liver), and ultimately excreted. sygnaturediscovery.com
The liver is the primary site of drug metabolism. In vitro models using human liver fractions are therefore used to predict a compound's metabolic fate. researchgate.net Human liver microsomes (HLM) are subcellular fractions that contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.govnih.gov
In a typical metabolic stability assay, this compound is incubated with HLM and necessary co-factors. Samples are taken at various time points, and the decrease in the concentration of the parent compound is measured. This allows for the calculation of key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is metabolized. frontiersin.org Using hepatocytes, which are intact liver cells, provides a more complete picture as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolic enzymes. mdpi.com
Illustrative Data: Metabolic Stability of this compound in Human Liver Microsomes
The following data is for illustrative purposes to demonstrate typical results from such an assay.
| Compound | t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Extraction Ratio | Metabolic Stability Class |
|---|---|---|---|---|
| This compound | 25 | 27.7 | 0.21 | Moderate |
| Verapamil (High Clearance Control) | <5 | >138.6 | 0.75 | Low |
| Carbamazepine (Low Clearance Control) | >60 | <11.6 | <0.10 | High |
Once absorbed into the bloodstream, a drug can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein. mdpi.com Only the unbound, or "free," fraction of the drug is generally considered pharmacologically active and available to distribute into tissues and be eliminated. mdpi.com Therefore, determining the extent of plasma protein binding (PPB) is a critical step. Common methods to measure PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation.
While specific data for this compound is not publicly available, studies on the structurally related compound, Danazol (B1669791), provide insight into potential interactions with plasma proteins. Danazol administration has been shown to significantly decrease the concentrations of certain proteins like T4-binding globulin and sex hormone-binding globulin, while increasing others such as transferrin and antithrombin III. nih.gov These effects suggest competition for steroid receptors in hepatocytes, which in turn influences the synthesis rate of these proteins. nih.govnih.gov Such data indicates that steroid-like compounds can have complex interactions within the plasma compartment.
Research Findings: Effect of Danazol on Human Plasma Proteins
This table summarizes findings for the related compound Danazol and is intended for comparative purposes.
| Plasma Protein | Observed Change During Danazol Treatment |
|---|---|
| Albumin, Orosomucoid | No significant influence nih.gov |
| Prealbumin, Haptoglobins | Substantial increase nih.gov |
| Transferrin, Antithrombin III | Marked increase nih.gov |
| Transcortin, Ceruloplasmin | No significant influence nih.gov |
| Sex Hormone-Binding Globulin | Decreased to one third or less nih.gov |
Red blood cell (RBC) partitioning studies are also conducted to determine the compound's distribution between plasma and RBCs, which is important for understanding the total blood concentration.
Drug-drug interactions (DDIs) can occur when one drug alters the metabolism of another, potentially leading to adverse effects or loss of efficacy. fda.gov A primary mechanism for this is the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.govnih.gov
In vitro DDI assays are conducted to assess this compound's potential as either an inhibitor or an inducer of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Inhibition Assays: this compound is incubated with human liver microsomes and a specific probe substrate for each CYP enzyme. The ability of this compound to prevent the metabolism of the probe substrate is measured, and an IC50 value (the concentration of this compound that causes 50% inhibition) is determined. A low IC50 value suggests a higher potential for inhibiting that enzyme. nih.govresearchgate.net
Induction Assays: Cultured human hepatocytes are treated with this compound for an extended period (e.g., 48-72 hours). The expression levels of CYP enzyme mRNA or the enzyme's metabolic activity are then measured. An increase in expression or activity indicates that this compound is an inducer of that enzyme. youtube.com
These studies are critical for predicting clinically relevant drug interactions early in the development process. youtube.comauckland.ac.nz
Illustrative Data: CYP450 Inhibition Potential of this compound
The following data is for illustrative purposes to demonstrate typical results from such an assay.
| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Inhibition Potential |
|---|---|---|---|
| CYP1A2 | Phenacetin | >50 | Low |
| CYP2C9 | Diclofenac | 22.5 | Low-Moderate |
| CYP2C19 | S-Mephenytoin | >50 | Low |
| CYP2D6 | Dextromethorphan | >50 | Low |
Future Research Directions and Translational Perspectives for Isodanazol
Development of Novel Analytical Platforms for Comprehensive Impurity Profiling
The accurate and sensitive detection and quantification of impurities like Isodanazol are critical for ensuring the quality and safety of pharmaceutical products. While traditional methods like HPLC and TLC have been used to detect this compound, the development of novel analytical platforms offers opportunities for more comprehensive impurity profiling researchgate.netresearchgate.net.
Advanced techniques such as Ultra-High Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) are increasingly employed for impurity analysis researchgate.net. These methods offer higher sensitivity, better resolution, and more detailed structural information compared to older techniques. For instance, mass spectrometry has been crucial in revealing the isomeric nature of this compound, while NMR spectroscopy, including techniques like COSY, HETCOR, and NOE measurements, has been used to determine the structure of its isoxazole (B147169) ring researchgate.netresearchgate.netwdh.ac.idresearchgate.net.
Future research could focus on developing hyphenated techniques that combine the separation power of chromatography with the identification capabilities of advanced spectroscopy, potentially allowing for the simultaneous detection and characterization of this compound and other related impurities in a single run. The goal is to achieve lower limits of detection and quantification, enabling the monitoring of this compound at even lower trace levels as required by stringent regulatory guidelines researchgate.net.
The development of automated and high-throughput analytical platforms could further streamline impurity profiling, making it more efficient and cost-effective for pharmaceutical manufacturers. This includes exploring online sample preparation techniques coupled with advanced analytical instrumentation.
Advanced Computational Approaches for Isomer-Specific Design and Prediction
Computational chemistry plays a significant role in understanding the properties of molecules and predicting potential impurities. For isomers like this compound and danazol (B1669791), computational approaches can provide insights into their structural differences, stability, and potential formation pathways.
Quantum chemical calculations have been used to explain the differences observed in the UV spectra of danazol and this compound, based on the aromaticities of their isoxazole rings researchgate.netwdh.ac.idresearchgate.net. This highlights the utility of computational methods in understanding the subtle electronic and structural variations between isomers.
Future research could leverage advanced computational techniques, such as molecular dynamics simulations and sophisticated quantum mechanics calculations, to predict the most likely reaction pathways leading to the formation of this compound during danazol synthesis or degradation. This could aid in designing synthetic routes that minimize this compound formation.
Furthermore, computational modeling can be used for isomer-specific design, potentially exploring if modifications to the this compound structure could yield compounds with different biological activities or improved properties, although the primary focus for this compound itself remains its role as an impurity. Predictive tools for impurity profiling based on reaction conditions and starting materials could also be enhanced using advanced computational algorithms researchgate.net.
Role of this compound as a Reference Standard in Pharmaceutical Quality Control
Reference standards are essential for the accurate identification and quantification of impurities in pharmaceutical substances. Given that this compound is a known isomeric impurity of danazol, establishing it as a certified reference standard is crucial for robust pharmaceutical quality control researchgate.net.
The quantitative determination of this compound down to the 0.05% level can be performed using techniques like HPLC, gas chromatography, and TLC densitometry researchgate.netwdh.ac.idresearchgate.net. For these methods to be reliable, well-characterized reference standards of this compound are necessary.
Future efforts should focus on the meticulous characterization and certification of this compound reference standards to ensure their purity, identity, and suitability for use in routine quality control testing. This involves using a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity researchgate.net.
The availability of high-quality this compound reference standards will enable pharmaceutical companies and regulatory laboratories to accurately monitor and control the levels of this impurity in danazol products, thereby ensuring patient safety and product quality.
Exploration of this compound as a Starting Point for Chemical Probe Development
While this compound is primarily recognized as an impurity of danazol, its distinct isomeric structure raises the possibility of exploring it as a starting point for the development of chemical probes. Chemical probes are small molecules used to perturb biological systems and study protein function or signaling pathways.
The structural differences between this compound and danazol, particularly in the isoxazole moiety, could lead to different interactions with biological targets. Although there is no current information suggesting this compound has significant biological activity, its unique structure, as determined by techniques like NMR, could serve as a scaffold for designing novel molecules researchgate.netresearchgate.netwdh.ac.idresearchgate.net.
Future research in this area would involve synthesizing derivatives of this compound and evaluating their interactions with a range of biological targets using high-throughput screening methods. This is a speculative direction, as the primary concern with this compound is its control as an impurity, but its structural distinctiveness offers a potential avenue for chemical exploration.
Any such exploration would require a thorough understanding of the structure-activity relationship of this compound derivatives and would need to be conducted with careful consideration of its known association with danazol.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing Isodanazol in experimental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet detection (UV) at 240 nm is a standard method for quantifying this compound and its related substances. A reverse-phase C18 column and mobile phase conditions (e.g., water/acetonitrile gradients) are recommended for baseline separation of impurities. System suitability criteria, including resolution factors and peak symmetry, must be validated to ensure reproducibility . Thin-layer chromatography (TLC) using silica gel plates with a chloroform-ethanol-ammonia mobile phase (70:15:2) can preliminarily assess purity, with UV detection at 254 nm .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Methodological Answer : this compound requires adherence to GHS hazard classifications (e.g., skin/eye irritation, organ toxicity). Use fume hoods for handling powdered forms, wear nitrile gloves, and employ closed-system transfers to minimize exposure. In case of accidental ingestion, rinse the mouth with water and seek medical evaluation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities. Safety data sheets (SDS) must document storage conditions (dry, sealed containers at 2–8°C) and decomposition risks .
Q. What spectroscopic techniques are optimal for structural elucidation of this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) paired with high-resolution mass spectrometry (HRMS) is critical for confirming molecular structures. For imidazole-thiol derivatives like this compound, FT-IR analysis of functional groups (e.g., S-H stretches at 2500–2600 cm⁻¹) and UV-Vis spectroscopy for π→π* transitions in aromatic systems provide complementary data .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioactivity data across preclinical studies?
- Methodological Answer : Apply systematic meta-analysis frameworks to reconcile discrepancies. For example:
- Data Harmonization : Normalize dose-response metrics (e.g., IC₅₀, EC₅₀) using standardized units (µM or ng/mL).
- Experimental Bias Assessment : Evaluate species-specific metabolism (e.g., murine vs. human cytochrome P450 interactions) using in vitro hepatocyte models.
- Statistical Reanalysis : Use mixed-effects models to account for inter-study variability in cell viability assays .
Q. What strategies optimize synthetic pathways for this compound analogs with improved pharmacokinetic profiles?
- Methodological Answer :
- Retrosynthetic Analysis : Prioritize routes with fewer steps (e.g., Pinner reaction for tetrazine derivatives) to reduce side-product formation .
- Green Chemistry Metrics : Calculate atom economy and E-factors to minimize waste. For example, substituting toluene with ethanol-water mixtures improves sustainability .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogs to target receptors (e.g., steroidogenic enzymes) before synthesis .
Q. How should researchers design controlled studies to evaluate this compound’s off-target effects in heterogeneous cell populations?
- Methodological Answer : Implement factorial experimental designs with dual controls:
- Positive Controls : Use known modulators (e.g., Danazol for androgen receptor assays).
- Negative Controls : Include solvent-only (e.g., DMSO) and scrambled siRNA groups.
- Single-Cell RNA Sequencing (scRNA-seq) : Profile transcriptional heterogeneity in treated vs. untreated populations to identify outlier responses .
Q. What frameworks ensure ethical and reproducible data collection in this compound clinical trials?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Participant Selection : Stratify cohorts by biomarkers (e.g., CYP3A4 genotypes) to avoid confounding .
- Blinding Protocols : Double-blind randomization with placebo arms reduces observer bias.
- Data Transparency : Pre-register trial protocols on platforms like ClinicalTrials.gov and share raw datasets via repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
